2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol
Overview
Description
2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to an aminoethyl alcohol structure, making it a versatile intermediate for synthesizing other compounds.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating 2-aminoethanol to introduce the bromophenyl group, followed by amination to attach the amino group.
Reductive Amination: Another method involves the reductive amination of 2-amino-4-bromophenol with formaldehyde and methylamine under reducing conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide or alkoxide ions are typically employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive molecules and probes in biological research. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
2-Amino-4-bromophenol: Similar structure but lacks the methylaminoethanol group.
4-Bromo-2-aminophenol: Another closely related compound with applications in organic synthesis.
Uniqueness: The presence of the methylaminoethanol group in 2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol provides unique chemical properties and reactivity compared to its analogs, making it a valuable compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. The presence of both amino and ethanol groups allows for various interactions with biological targets, making it a candidate for drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Aromatic ring : The 4-bromophenyl moiety provides unique electronic properties.
- Amino group : Facilitates hydrogen bonding and interaction with receptors.
- Ethanol group : Enhances solubility and potential interactions in biological systems.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Interaction : It may act as an inhibitor or modulator of various enzymes, potentially altering metabolic pathways.
- Receptor Binding : The compound could interact with specific receptors, influencing physiological responses.
- Halogen Bonding : The bromine atom may participate in halogen bonding, enhancing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities have reported minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various strains including E. coli and Bacillus mycoides .
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
2-Amino-4-bromophenol | 0.0195 | E. coli |
2-Amino-4-chlorophenyl | 0.0048 | Bacillus mycoides |
Antifungal Activity
In addition to antibacterial properties, related compounds have shown antifungal activity against strains like Candida albicans. The MIC values for antifungal activity were noted to be between 16.69 µM and 78.23 µM .
Cytotoxicity Studies
Preliminary studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while showing minimal effects on non-cancerous cells. For example, one study reported CC50 values as low as 9 nM against T-lymphoblastic cell lines, indicating a potential therapeutic window for further exploration .
Case Studies
- Study on Antimicrobial Activity : A comprehensive evaluation of synthesized alkaloids revealed that several derivatives of brominated phenyl compounds exhibited potent antimicrobial effects comparable to standard antibiotics . This suggests that modifications to the amino and ethanol groups can enhance activity.
- Cytotoxicity Evaluation : In a study focusing on novel inhibitors for tuberculosis treatment, compounds similar in structure showed promising results in inhibiting pathogenic enzymes with low cytotoxic effects on human cells . This highlights the potential of the compound in designing selective therapeutics.
Properties
IUPAC Name |
2-(2-amino-4-bromo-N-methylanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDJRGUUXSSNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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